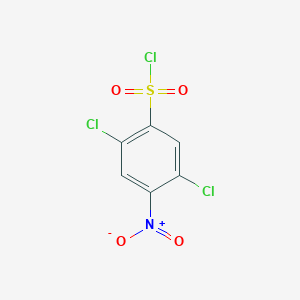
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride
Übersicht
Beschreibung
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride is an organofluorine compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzodifluoride core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the hydride reduction of o-(fluorosilyl)benzodifluorides, followed by subsequent C–F transformations . This process involves the use of hydride abstraction techniques to achieve the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydride reduction processes, utilizing efficient and scalable reagents such as lithium aluminum hydride (LAH) for the reduction of fluorosilane intermediates . The scalability of these reactions ensures the feasibility of producing significant quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as those involving hydride donors, can modify the fluorinated groups.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors like lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydride reduction can yield highly functionalized benzyl fluorides, while oxidation can produce various oxidized fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing effects of the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated benzodifluorides and trifluoromethyl-substituted aromatic compounds, such as:
- 2,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride is unique due to the specific positioning of its fluorine atoms and trifluoromethyl group, which confer distinct electronic properties and reactivity patterns. This uniqueness makes it particularly valuable for specialized applications in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-5-2-4(8(13,14)15)6(10)1-3(5)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKAUVGODLDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















